Prostaglandin E2

Catalog No.
S526225
CAS No.
363-24-6
M.F
C20H32O5
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prostaglandin E2

CAS Number

363-24-6

Product Name

Prostaglandin E2

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

alpha, PGE2, alpha, Prostaglandin E2, Dinoprostone, E2 alpha, Prostaglandin, E2, Prostaglandin, E2alpha, Prostaglandin, Gel, Prepidil, PGE2, PGE2 alpha, PGE2alpha, Prepidil Gel, Prostaglandin E2, Prostaglandin E2 alpha, Prostaglandin E2alpha, Prostenon

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

The exact mass of the compound Prostaglandin E2 (PGE2) is 352.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196514. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E. It belongs to the ontological category of prostaglandins E in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Prostaglandin E2 (PGE2, CAS: 363-24-6) is a primary endogenous lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway. It functions as a potent, non-selective agonist for all four E-prostanoid receptor subtypes (EP1, EP2, EP3, and EP4), mediating diverse physiological processes including inflammation, smooth muscle regulation, and stem cell homeostasis[1]. In laboratory and industrial procurement, PGE2 is the definitive baseline material for studying COX-2 downstream signaling, screening 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, and benchmarking hematopoietic stem cell (HSC) expansion protocols [2]. Due to its rapid in vivo metabolism and susceptibility to spontaneous dehydration in aqueous environments, the procurement of high-purity PGE2—typically supplied as a lyophilized powder or in anhydrous organic solvents—is critical for reproducible assay performance.

Substituting PGE2 with closely related prostanoids or synthetic analogs fundamentally alters assay kinetics and receptor activation profiles. While synthetic analogs like 16,16-dimethyl PGE2 (dmPGE2) or misoprostol are often substituted for their extended half-lives, they bypass endogenous metabolic regulation by 15-PGDH, rendering them unsuitable for studies measuring natural lipid clearance or transient signaling[1]. Furthermore, substituting PGE2 with PGE1 introduces off-target activation of the prostacyclin (IP) receptor, while PGF2α exclusively targets the FP receptor, failing to engage the EP1-4 pathways[2]. Finally, degraded PGE2 (which rapidly forms PGA2 and PGB2 in aqueous buffers) introduces cyclopentenone-specific signaling artifacts, making crude or improperly stored preparations highly detrimental to EP-receptor-specific workflows[3].

Endogenous Metabolic Clearance via 15-PGDH

PGE2 is the natural substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which rapidly oxidizes it to the inactive 15-keto-PGE2. In contrast, the synthetic analog 16,16-dimethyl PGE2 (dmPGE2) is sterically hindered and resists 15-PGDH degradation, leading to an artificially prolonged half-life[1]. While dmPGE2 is preferred for sustained in vivo dosing, native PGE2 is strictly required for assays evaluating endogenous metabolic rates, where human 15-PGDH exhibits a Km of approximately 8 to 59 µM for PGE2 depending on the tissue source [2].

Evidence DimensionSusceptibility to 15-PGDH oxidation
Target Compound DataPGE2 (Rapidly degraded; Km ~ 8-59 µM)
Comparator Or Baseline16,16-dimethyl PGE2 (Resistant to 15-PGDH)
Quantified DifferenceNear-zero Vmax for dmPGE2 vs high Vmax for PGE2.
ConditionsIn vitro enzymatic assays using recombinant or tissue-derived 15-PGDH.

Buyers screening 15-PGDH inhibitors or modeling true endogenous lipid clearance must procure native PGE2 rather than stable synthetic analogs.

Selective EP Receptor Activation Without IP Receptor Off-Target Effects

PGE2 binds with high affinity (Ki in the low nanomolar range, typically 1-10 nM) to all four E-prostanoid receptors (EP1, EP2, EP3, and EP4) [1]. When compared to PGE1—which differs only by the absence of one double bond—PGE2 provides a more specific EP-driven response. PGE1 exhibits significant cross-reactivity with the prostacyclin (IP) receptor, whereas PGE2 does not[2]. Additionally, other endogenous prostanoids like PGF2α show negligible affinity for EP receptors (Ki > 1000 nM) [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataPGE2 (High affinity for EP1-4; low affinity for IP)
Comparator Or BaselinePGE1 (High affinity for EP receptors AND IP receptor)
Quantified DifferencePGE2 avoids the IP-mediated off-target signaling characteristic of PGE1.
ConditionsRadioligand binding and functional assays in receptor-expressing cells.

For precise mapping of EP-mediated pathways (e.g., EP4-driven macrophage modulation), PGE2 is the mandatory choice to avoid confounding IP receptor activation.

Aqueous Instability and PGA2 Formation Kinetics

Unlike stable synthetic analogs, PGE2 is highly sensitive to aqueous environments, particularly at pH levels outside the physiological range (pH < 4 or > 7), where it spontaneously dehydrates to form PGA2, and subsequently PGB2 [1]. Even in physiological buffers at 37°C, PGE2 has a limited half-life, necessitating fresh preparation. This handling characteristic sharply contrasts with stable analogs like misoprostol, which are chemically engineered for prolonged aqueous stability [1].

Evidence DimensionSpontaneous aqueous dehydration
Target Compound DataPGE2 (Rapidly dehydrates to PGA2 at non-neutral pH)
Comparator Or BaselineMisoprostol / dmPGE2 (Chemically stabilized against dehydration)
Quantified DifferenceSubstantial formation of PGA2/PGB2 artifacts in PGE2 solutions if improperly stored.
ConditionsAqueous buffer storage at room temperature or 37°C.

Dictates strict procurement requirements for anhydrous formulations (lyophilized or ethanol/DMSO solutions) and mandates immediate use in in vitro workflows to prevent cyclopentenone-induced artifacts.

Endogenous Benchmark for HSC Homing and Expansion

PGE2 is a standard additive for hematopoietic stem cell (HSC) expansion and homing assays. In transwell migration models, treatment of human CD34+ cells with PGE2 significantly upregulates CXCR4 expression, increasing the migration rate towards stromal cells to approximately 18-21%, compared to much lower baseline rates in untreated controls [1]. While dmPGE2 is often used for clinical ex vivo expansion due to its stability, native PGE2 remains the essential baseline control for evaluating the endogenous homing mechanism[1].

Evidence DimensionCD34+ cell migration rate (homing potential)
Target Compound DataPGE2-treated cells (~18-21% migration)
Comparator Or BaselineVehicle control (Significantly lower baseline migration)
Quantified DifferenceSubstantial enhancement of CXCR4-mediated homing compared to baseline.
ConditionsHuman CD34+ transwell migration assay towards BMMSCs.

Procurement of native PGE2 is essential for establishing the baseline endogenous control in stem cell media formulation and homing assays.

15-PGDH Inhibitor Screening Assays

As the natural substrate for 15-PGDH, PGE2 is the required reagent for enzymatic assays evaluating the efficacy of novel 15-PGDH inhibitors (e.g., SW033291) aimed at tissue regeneration [1]. Stable analogs cannot be used in this workflow as they bypass the target enzyme.

Hematopoietic Stem Cell (HSC) Expansion Media Benchmarking

Used as the endogenous benchmark in cell culture media to study CXCR4-mediated homing and expansion of CD34+ stem cells, serving as a critical control against synthetic expanders like dmPGE2[2].

EP Receptor-Specific Inflammation Modeling

Ideal for in vitro models of macrophage and T-cell modulation where specific EP1-4 receptor activation is required without the confounding IP receptor activation caused by PGE1 [1].

Endogenous Lipid Clearance Pharmacokinetics

Essential for in vivo or ex vivo models measuring the natural metabolic half-life of prostanoids, where stable analogs (like misoprostol) would yield artificially prolonged signaling profiles [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

352.22497412 Da

Monoisotopic Mass

352.22497412 Da

Heavy Atom Count

25

LogP

2.82
2.82 (LogP)
2.82

Appearance

Solid powder

Melting Point

67 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K7Q1JQR04M

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (97.4%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the termination of pregnancy during the second trimester (from the 12th through the 20th gestational week as calculated from the first day of the last normal menstrual period), as well as for evacuation of the uterine contents in the management of missed abortion or intrauterine fetal death up to 28 weeks of gestational age as calculated from the first day of the last normal menstrual period. Also used in the management of nonmetastatic gestational trophoblastic disease (benign hydatidiform mole). Other indications include improving the cervical inducibility (cervical "ripening") in pregnant women at or near term with a medical or obstetrical need for labor induction, and the management of postpartum hemorrhage.
Prostaglandin E2 (PGE2), also known by the name dinoprostone, is a naturally occurring compound involved in promoting labor, though it is also present in the inflammatory pathway. Prostaglandin E2 is FDA approved for cervical ripening for the induction of labor in patients for which there is a medical indication for induction. When used as a vaginal suppository, it is indicated as an abortifacient from gestational week 12 to 20 or for the evacuation of uterine contents for the management of missed abortion and intrauterine fetal death up to 28 weeks. Prostaglandin E2 is also useful for the management of gestational trophoblastic disease. Importantly, it is not a feticidal agent. Given its oxytocic properties, the administration of dinoprostone should only be at the proper dosages by experienced clinicians.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Oxytocics; Prostaglandins

Pharmacology

Dinoprostone is equivalent to prostaglandin E2 (PGE2). It stimulates labor and delivery by stimulating the uterine, and thus terminates pregnancy. Dinoprostone is also capable of stimulating the smooth muscle of the gastrointestinal tract of man. This activity may be responsible for the vomiting and/or diarrhea that is not uncommon when dinoprostone is used to terminate pregnancy.
Dinoprostone is a synthetic prostaglandin E2 (PGE2) analogue with smooth muscle contraction inducing property. It has been suggested that PGE2 regulates the intracellular levels of cyclic 3, 5-adenosine monophosphate (cAMP) by activating adenylate cyclase and thereby increases cellular membrane calcium ion transport. By acting directly on the myometrium, dinoprostone induces uterine and gastrointestinal smooth muscle contractions.

MeSH Pharmacological Classification

Oxytocics

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02A - Uterotonics
G02AD - Prostaglandins
G02AD02 - Dinoprostone

Mechanism of Action

Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGER2 [HSA:5732] [KO:K04259]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

363-24-6

Absorption Distribution and Excretion

Absorbed at a rate of 0.3 mg per hour over 12 hours while the vaginal system is in place.
The major route of elimination of the products of PGE2 metabolism is the kidneys.

Metabolism Metabolites

Rapid metabolism of dinoprostone occurs primarily in the local tissues; any systemic absorption of the medication is cleared mainly in the maternal lungs and, secondarily, at sites such as the liver and kidneys.

Wikipedia

Prostaglandin E2

Biological Half Life

Less than 5 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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